molecular formula C18H15N3O5S2 B14948310 2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate

2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B14948310
M. Wt: 417.5 g/mol
InChI Key: LRINQEZVLJAJKR-YBEGLDIGSA-N
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Description

2-[(2-Imino-4-oxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-(acetylamino)-1-benzenesulfonate is a complex organic compound that belongs to the class of thiazolidines This compound is characterized by its unique structure, which includes a thiazolidine ring, a phenyl group, and a benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-imino-4-oxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-(acetylamino)-1-benzenesulfonate typically involves multi-step organic reactions. One common method involves the reaction of thiourea with chloroacetic acid in ethanol to form the thiazolidine ring . This intermediate is then reacted with a phenyl derivative and benzenesulfonate under specific conditions to yield the final compound. The reaction conditions often include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Imino-4-oxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-(acetylamino)-1-benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiazolidine-2-thione.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and benzenesulfonate moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thione derivatives.

Scientific Research Applications

2-[(2-Imino-4-oxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-(acetylamino)-1-benzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-imino-4-oxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-(acetylamino)-1-benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2-imino-4-oxo-1,3-thiazolan-5-yliden)methyl]phenyl 4-(acetylamino)-1-benzenesulfonate apart is its combination of a thiazolidine ring with a benzenesulfonate moiety, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15N3O5S2

Molecular Weight

417.5 g/mol

IUPAC Name

[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-acetamidobenzenesulfonate

InChI

InChI=1S/C18H15N3O5S2/c1-11(22)20-13-6-8-14(9-7-13)28(24,25)26-15-5-3-2-4-12(15)10-16-17(23)21-18(19)27-16/h2-10H,1H3,(H,20,22)(H2,19,21,23)/b16-10-

InChI Key

LRINQEZVLJAJKR-YBEGLDIGSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=C\3/C(=O)N=C(S3)N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=C3C(=O)N=C(S3)N

Origin of Product

United States

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